molecular formula C12H9NO3 B14575452 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione CAS No. 61212-29-1

1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14575452
CAS No.: 61212-29-1
M. Wt: 215.20 g/mol
InChI Key: MUSBHZSCJOVTRF-UHFFFAOYSA-N
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Description

1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione is a maleimide-based chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of 1H-pyrrole-2,5-dione derivatives that have demonstrated a wide spectrum of promising biological activities in scientific studies. Researchers are particularly interested in this core structure for its potential multi-target therapeutic applications. The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in drug discovery, with published research indicating its derivatives exhibit potent anti-inflammatory properties by significantly inhibiting the production of key pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures . Furthermore, closely related pyrrole-2,5-dione analogs have shown remarkable antioxidant activity, effectively scavenging free radicals in various assay systems including DPPH, hydrogen peroxide, and nitric oxide methods, which suggests potential for investigating oxidative stress-related pathways . The mechanism of action for these compounds often involves modulation of key inflammatory pathways and redox signaling, making them valuable chemical tools for probing these biological processes. It is important to note that the specific acetyl and phenyl substituents on the core pyrrole-dione structure in this particular compound are designed to influence its electronic properties, lipophilicity, and overall bioactivity, which can be further investigated through structure-activity relationship (SAR) studies and computational modeling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the scientific literature for comprehensive safety data and handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61212-29-1

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

1-acetyl-3-phenylpyrrole-2,5-dione

InChI

InChI=1S/C12H9NO3/c1-8(14)13-11(15)7-10(12(13)16)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

MUSBHZSCJOVTRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

Strategic Methodologies for the Synthesis of 1 Acetyl 3 Phenyl 1h Pyrrole 2,5 Dione and Analogues

General Synthetic Pathways to 1H-Pyrrole-2,5-dione Core Structures Relevant to 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione Synthesis

The construction of the fundamental 1H-pyrrole-2,5-dione ring system is a critical first step in the synthesis of the target molecule. Various established and contemporary methods can be employed to achieve this, each with its own advantages in terms of efficiency, yield, and substrate scope.

Condensation Reactions Involving Anhydrides and Amines

A cornerstone in the synthesis of N-substituted maleimides is the condensation reaction between an anhydride (B1165640) and a primary amine. In the context of this compound, the logical precursors would be 3-phenylmaleic anhydride and a source of the N-acetyl group.

The typical two-step procedure involves the initial acylation of an amine with an anhydride to form a maleanilic acid intermediate. For instance, the reaction of maleic anhydride with aniline (B41778) produces maleanilic acid. nih.govchemicalbook.com This intermediate is then subjected to cyclodehydration, often using acetic anhydride and a catalyst like sodium acetate (B1210297), to yield the corresponding N-phenylmaleimide. nih.govchemicalbook.com

To synthesize the 3-phenyl substituted core, 3-phenylmaleic anhydride is the key starting material. The synthesis of 3-phenylmaleic anhydride itself can be achieved by reacting maleic anhydride with aniline in the presence of concentrated hydrochloric acid and cuprous oxide in acetonitrile. medcraveonline.com Once 3-phenylmaleic anhydride is obtained, it can be reacted with an appropriate amine. For the synthesis of the N-acetyl derivative, a direct condensation with a reagent like acetamide could be envisioned, although this is a less common approach. A more plausible route would be the initial synthesis of 3-phenyl-1H-pyrrole-2,5-dione (3-phenylmaleimide) by reacting 3-phenylmaleic anhydride with ammonia (B1221849) or a protected amine, followed by N-acetylation.

ReactantsIntermediateProductConditionsReference
Maleic Anhydride, AnilineMaleanilic AcidN-Phenylmaleimide1. Ether, rt; 2. Acetic anhydride, sodium acetate, heat chemicalbook.com
3-Phenylmaleic Anhydride, AmineN-Substituted 3-phenylmaleamic acidN-Substituted 3-phenyl-1H-pyrrole-2,5-dioneCyclodehydrationGeneral Method

Microwave-Assisted Synthetic Approaches to Pyrrole-2,5-dione Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrrole-2,5-diones. rsc.org The synthesis of N-substituted maleimides can be significantly expedited using microwave irradiation. For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride can be achieved in minutes in a domestic microwave oven, a significant improvement over traditional heating methods that require several hours. nih.gov

This methodology can be applied to the synthesis of this compound analogs. The reaction of dichloromaleic anhydride with aniline to form 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione has been successfully performed using dielectric heating at reflux in ethanol with acetic acid as a catalyst, achieving good yields in 15 to 20 minutes, compared to 2 hours with conventional heating. medcraveonline.com This suggests that the synthesis of the 3-phenyl analog and its subsequent N-acetylation could be similarly optimized under microwave conditions. The cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide using acetic anhydride and sodium acetate is also significantly accelerated by microwave heating, reducing the reaction time from 60 minutes to just 30 seconds. nih.gov

ReactionConventional MethodMicrowave MethodYieldReference
N-(4-chlorophenyl)maleimide synthesis60-70°C, 60 min90°C, 30 s~70% nih.gov
3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione synthesisReflux, 2 hoursReflux, 15-20 minup to 70.21% medcraveonline.com

Multi-component Reaction Strategies for Substituted Pyrrole (B145914) Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate highly substituted pyrrole systems.

For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity. nih.gov Although this does not directly yield the dione (B5365651), it demonstrates the potential of MCRs in constructing the pyrrole core with multiple substituents in a single step. Further modifications of the resulting functional groups could potentially lead to the desired pyrrole-2,5-dione structure. The development of a specific MCR for this compound would represent a significant advancement in the synthesis of this class of compounds.

Functionalization Strategies for this compound Analogues

Once the 3-phenyl-1H-pyrrole-2,5-dione core is established, further diversification can be achieved by modifying the N-substituent and the phenyl ring.

N-Substitution Reactions on the Pyrrole-2,5-dione Ring

The introduction of an acetyl group at the N-1 position of 3-phenyl-1H-pyrrole-2,5-dione is a key step to obtain the target molecule. This can be achieved through standard acylation procedures. The reaction of an N-unsubstituted or N-phenyl-2-(indol-3-yl)succinimide with acetyl perchlorate leads to acylation, though in this specific case, it occurred on the indole ring. orgsyn.org However, it demonstrates the feasibility of using acylating agents.

A more direct approach for N-acetylation would involve the reaction of 3-phenyl-1H-pyrrole-2,5-dione (3-phenylmaleimide) with an acetylating agent such as acetyl chloride or acetic anhydride. sciencemadness.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Acetic anhydride is often preferred due to its ease of handling and the formation of a product with high purity and yield. tu.edu.iq The reaction of amines with acetic anhydride is a well-established method for N-acetylation. researchgate.net

SubstrateAcetylating AgentProductGeneral Conditions
3-Phenyl-1H-pyrrole-2,5-dioneAcetyl chlorideThis compoundBase (e.g., triethylamine)
3-Phenyl-1H-pyrrole-2,5-dioneAcetic anhydrideThis compoundOptional catalyst (e.g., pyridine), heat

Phenyl Moiety Functionalization Strategies

The phenyl ring at the 3-position of the pyrrole-2,5-dione core offers a site for further functionalization, allowing for the synthesis of a diverse library of analogs. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring.

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The directing effects of the pyrrole-2,5-dione ring on the incoming electrophile would need to be considered to predict the regioselectivity of the nitration. Given that the pyrrole-2,5-dione is an electron-withdrawing group, it is expected to be a meta-director.

Bromination: Bromination of the phenyl ring can be carried out using various brominating agents. N-Bromosuccinimide (NBS) is a convenient and milder alternative to elemental bromine for aromatic bromination. masterorganicchemistry.com The reaction can be catalyzed by acids. The regioselectivity of the bromination will be influenced by the electronic nature of the pyrrole-2,5-dione substituent.

ReactionReagentsExpected Product(s)General Conditions
NitrationHNO₃, H₂SO₄1-Acetyl-3-(nitrophenyl)-1H-pyrrole-2,5-dione (isomers)Cooled temperatures
BrominationNBS, Acid catalyst1-Acetyl-3-(bromophenyl)-1H-pyrrole-2,5-dione (isomers)Inert solvent

Substituent Introduction at Pyrrole Ring Positions

The functionalization of the this compound scaffold is crucial for modifying its chemical properties and for the development of novel analogues. Strategic introduction of substituents can occur at the vinylic C4-position of the pyrrole-2,5-dione core or on the C3-phenyl ring. Methodologies generally involve either the direct functionalization of a pre-formed maleimide (B117702) ring or the construction of the substituted ring from acyclic or different heterocyclic precursors.

Direct Functionalization via C-H Activation

Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective introduction of substituents onto aromatic and heterocyclic cores. For analogues of this compound, this strategy is particularly effective for modifying the C3-phenyl group. Rhodium(III) and Manganese(I) catalysts have been successfully employed for the ortho-C–H arylation of aromatic rings directing the coupling with maleimides. acs.orgresearchgate.netacs.org

In these methodologies, a directing group on an aryl substrate guides the metal catalyst to activate a specific C-H bond, which then undergoes coupling with a maleimide. For instance, the nitrogen atom in a pyridine or benzo[d]thiazole ring can direct the ortho-arylation of the maleimide double bond. acs.orgacs.orgnih.gov This approach, known as hydroarylation, effectively creates a C-C bond at the C4-position of the pyrrole-2,5-dione ring, transforming it into a substituted succinimide (B58015) derivative. acs.org The reaction exhibits high site selectivity and tolerance to a wide range of functional groups. acs.org Depending on the substituents on the maleimide nitrogen, either mono- or dual-C-H functionalization can be achieved. acs.org

Catalyst SystemSubstrateCoupling PartnerProduct TypeYield (%)Reference
[Rh(III)]2-Arylbenzo[d]thiazoleN-Aryl MaleimideMono C-H Arylated Succinimide73-77% acs.org
[Rh(III)]2-Arylbenzo[d]thiazoleN-Alkyl MaleimideDual C-H Arylated Succinimide- acs.orgnih.gov
[Mn(I)]2-ArylpyridineN-Phenyl Maleimide3-Arylated Succinimide67-92% acs.org

Synthesis of 3,4-Disubstituted Analogues from Precursors

One innovative method involves a phosphine-catalyzed isomerization and cascade γ′-addition reaction. nih.govmdpi.com This approach utilizes α-succinimide-substituted allenoates which, in the presence of a phosphine catalyst like triethylphosphine (EtPPh₂), react with aryl imines to generate highly functionalized 3,4-disubstituted maleimides with excellent stereoselectivity and high yields. nih.govmdpi.com

Another novel route involves the rearrangement of thiazolidine-2,4-dione precursors. This transition metal-free protocol allows for the single-step synthesis of 3-methylthio-4-aryl maleimides. nih.gov The reaction proceeds through a key isocyanate intermediate and demonstrates a broad substrate scope, tolerating various substituted aryl groups. nih.gov

Precursor 1Precursor 2Catalyst/ConditionsProduct SubstituentsYield (%)Reference
α-Succinimide-substituted allenoateN-Tosyl imineEtPPh₂C3: Ester, C4: Substituted amineup to 86% nih.govmdpi.com
5-Arylidene-thiazolidine-2,4-dione-Heat, BaseC3: Methylthio, C4: Arylup to 97% nih.gov

Functionalization via Nucleophilic Addition to the Alkene

The electrophilic double bond of the maleimide ring is highly susceptible to nucleophilic attack, most commonly via a Michael-type (or conjugate) addition. This reaction functionalizes both the C3 and C4 positions and results in the formation of a saturated succinimide ring. While this alters the core pyrrole-dione structure, it is a primary method for introducing a wide array of substituents.

The "thiol-ene" click reaction, involving the addition of a thiol to the maleimide double bond, is a prominent example of this strategy. mdpi.com The reaction is typically rapid and efficient, proceeding under mild conditions. It is widely used in bioconjugation to link maleimide-functionalized molecules to cysteine residues in proteins. mdpi.com The resulting thio-succinimide conjugate can sometimes undergo hydrolysis, leading to ring-opened products. mdpi.com This reactivity highlights a key pathway for introducing sulfur-linked substituents to the pyrrole ring backbone. mdpi.com

Reactivity and Reaction Mechanisms of 1 Acetyl 3 Phenyl 1h Pyrrole 2,5 Dione Systems

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrrole-2,5-dione core are influenced by the nature of the substituents on the ring and the nitrogen atom.

Reactions at Halogenated Pyrrole-2,5-dione Rings

While no studies on halogenated derivatives of 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione are available, research on other halogenated maleimides demonstrates their susceptibility to nucleophilic substitution. For instance, 3,4-dihalo-1-phenyl-1H-pyrrole-2,5-diones are known to react with various nucleophiles. The electron-withdrawing nature of the two carbonyl groups and the phenyl group at N-1 would activate the halogenated positions (C-3 and C-4) towards nucleophilic attack. It is plausible that a hypothetical halogenated version of this compound would undergo similar reactions.

Substitution Pathways on N-Substituted Pyrrole-2,5-diones

The N-acetyl group in this compound is a key feature. In N-arylmaleimides, nucleophilic attack often occurs at the double bond of the pyrrole-2,5-dione ring in a Michael-type addition. For example, the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with thiols leads to the formation of 3-thiosubstituted pyrrolidine-2,5-diones. cibtech.org This suggests that this compound would likely react with nucleophiles at the C-4 position, which is activated by the phenyl group at C-3 and the adjacent carbonyl group.

Cycloaddition Reactions of 1H-Pyrrole-2,5-dione Derivatives

The pyrrole-2,5-dione moiety is a well-known dienophile in Diels-Alder reactions due to the electron-withdrawing effect of the two carbonyl groups.

1,3-Dipolar Cycloadditions and Mechanistic Insights

N-substituted maleimides are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. They react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings. For instance, N-phenylmaleimide is known to participate in such reactions. The presence of the electron-withdrawing N-acetyl group in this compound would likely enhance its reactivity as a dipolarophile. The reaction is expected to be a concerted pericyclic process, with the regioselectivity and stereoselectivity being governed by frontier molecular orbital interactions between the dipole and the dipolarophile.

Condensation Reactions: Chalcone Formation and Related Processes

The term "chalcone formation" typically refers to the Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. In the context of this compound, this reaction is not directly applicable as the acetyl group is attached to the nitrogen atom of the imide ring and lacks the alpha-protons necessary for enolate formation under typical Claisen-Schmidt conditions.

However, pyrrole-based chalcones are known and can be synthesized from acetylpyrrole derivatives. uniba.itakademisains.gov.my For example, 2-acetyl-1-methylpyrrole (B1200348) undergoes condensation with various aldehydes to yield the corresponding chalcones. akademisains.gov.my This highlights a fundamental difference in reactivity based on the position of the acetyl group. The N-acetyl group of this compound is not expected to participate in condensation reactions in the same manner as a C-acetyl group on the pyrrole (B145914) ring.

Electrophilic Reactivity on the Pyrrole Ring System

The pyrrole ring is generally susceptible to electrophilic attack. However, in this compound, the pyrrole ring is part of a maleimide (B117702) system, which significantly deactivates it towards electrophilic substitution. The two carbonyl groups and the N-acetyl group are strongly electron-withdrawing, reducing the electron density of the double bond within the ring.

In contrast, electrophilic substitution on a simple pyrrole ring is a common reaction. For instance, 1-pentafluorophenyl-1H-pyrrole undergoes Vilsmeier-Haack formylation and acylation predominantly at the 2-position. sci-hub.st The N-acetyl group's electron-withdrawing nature in this compound would make such electrophilic substitutions highly unfavorable. Any potential electrophilic attack would likely be directed to the phenyl ring at the C-3 position, and the substitution pattern on the phenyl ring would be governed by the directing effect of the pyrrole-2,5-dione substituent.

Ring-Opening and Rearrangement Mechanisms in Pyrrole-2,5-dione Derivatives

The chemical behavior of this compound, a member of the N-substituted maleimide family, is characterized by the electrophilicity of the carbon-carbon double bond and the two carbonyl groups within its five-membered ring. This inherent reactivity makes the pyrrole-2,5-dione core susceptible to nucleophilic attack, which can lead to a variety of ring-opening and rearrangement reactions. The presence of an N-acetyl group and a 3-phenyl substituent significantly influences the electronic properties and steric environment of the molecule, thereby modulating its reactivity pathways.

The primary mechanism for the degradation of the pyrrole-2,5-dione ring is through ring-opening reactions initiated by nucleophiles. These reactions typically involve the cleavage of one of the amide bonds within the ring, leading to the formation of a more flexible, open-chain product. The most common of these reactions is hydrolysis, which results in the formation of a maleamic acid derivative.

Hydrolysis of the dione (B5365651) ring proceeds via nucleophilic acyl substitution at one of the carbonyl carbons. In aqueous media, a water molecule acts as the nucleophile, attacking a carbonyl group. This is often followed by proton transfer and subsequent cleavage of the carbon-nitrogen bond, leading to the opening of the ring. The stability of the resulting maleamic acid can vary depending on the reaction conditions.

The rate of hydrolysis in N-substituted maleimides is sensitive to pH. Under neutral or physiological conditions, the reaction can be relatively slow. However, studies on analogous N-aryl maleimides have shown that the hydrolysis rate is significantly influenced by the electronic nature of the N-substituent. Electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of hydrolysis. ucl.ac.uk The N-acetyl group in this compound is expected to have a similar electron-withdrawing effect, making the compound susceptible to hydrolysis.

In a study on N-aryl maleimides, it was observed that N-phenyl maleimides hydrolyze faster than N-alkyl maleimides. ucl.ac.uk For instance, the hydrolysis half-life of an N-aryl maleimide at pH 7.4 and 37°C was found to be 1.5 hours, significantly shorter than the 27-hour half-life observed for an N-alkyl analogue under the same conditions. ucl.ac.uk The addition of an electron-withdrawing fluorine atom to the phenyl ring further decreased the half-life to 0.7 hours. ucl.ac.uk This suggests that the N-acetyl group in the title compound would also render it prone to relatively rapid ring-opening in aqueous environments.

The following table illustrates the effect of the N-substituent on the hydrolysis half-life of maleimides, based on data from related compounds.

N-SubstituentConditionHydrolysis Half-life (t½)
AlkylpH 7.4, 37°C27 hours
Aryl (Phenyl)pH 7.4, 37°C1.5 hours
FluorophenylpH 7.4, 37°C0.7 hours

Aminolysis represents another significant ring-opening pathway for pyrrole-2,5-dione derivatives. Primary and secondary amines can act as potent nucleophiles, attacking the carbonyl carbons in a manner analogous to hydrolysis. This reaction results in the formation of a maleamic acid amide, where the incoming amine is incorporated into the newly formed amide group. The rate of aminolysis is generally faster than hydrolysis due to the greater nucleophilicity of amines compared to water.

While specific rearrangement mechanisms for this compound are not extensively documented in the literature, the general reactivity of the maleimide scaffold allows for postulation of potential rearrangement pathways, particularly following initial nucleophilic addition.

One area where rearrangements are well-documented for maleimides is in the context of their adducts with thiols. Although this involves an initial Michael addition to the double bond rather than a direct ring-opening of the parent compound, the subsequent reactions of the succinimide (B58015) thioether product can involve the dione ring. For example, in bioconjugation chemistry, maleimide-thiol adducts can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. kinampark.com

Furthermore, in specific cases, such as the reaction of maleimides with N-terminal cysteines in peptides, a rearrangement involving the succinimide ring occurs. This proceeds through an intramolecular nucleophilic attack of the terminal amino group on one of the carbonyls of the succinimide ring, leading to a stable six-membered thiazine (B8601807) ring. While this is a rearrangement of the adduct and not the original maleimide, it highlights the susceptibility of the dione system to intramolecular cyclization and rearrangement reactions.

For this compound, it is conceivable that under certain conditions, particularly with bifunctional nucleophiles, an initial ring-opening could be followed by an intramolecular cyclization to form a new heterocyclic system. However, detailed studies on such specific rearrangements for this compound are not currently available.

Computational and Theoretical Investigations of 1 Acetyl 3 Phenyl 1h Pyrrole 2,5 Dione Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. Such studies for 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione would offer significant insights into its behavior. However, specific DFT studies detailing these properties for the title compound are not currently available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, an MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the dione (B5365651) and acetyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Despite the utility of this analysis, specific MEP maps for this compound have not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and -accepting capabilities. An analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. Regrettably, specific HOMO-LUMO energy values and visualizations for this compound are not documented in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule, such as hyperconjugation and charge delocalization. This analysis would quantify the stability arising from electron delocalization between filled and empty orbitals in this compound, offering insights into its resonance and intermolecular interaction capabilities. No specific NBO analysis for this compound has been found in the literature.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of Non-Linear Optical (NLO) properties, such as polarizability and hyperpolarizability, are vital for identifying materials for optoelectronic applications. Molecules with significant charge transfer characteristics often exhibit strong NLO responses. A computational study on this compound would determine its potential as an NLO material. However, published theoretical predictions of these properties for the specified molecule are absent.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of new compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), while vibrational frequencies (IR and Raman) can be predicted from the computed Hessian matrix. Such theoretical data would be invaluable for confirming the experimental spectra of this compound. A search of the literature did not yield any reports containing these specific calculated parameters.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. This approach could be applied to understand the synthesis or reactivity of this compound, for instance, in cycloaddition or nucleophilic substitution reactions. Despite the potential for such studies, there are no published computational investigations into the reaction mechanisms involving this specific compound.

Molecular Dynamics Simulations in Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. This technique provides a detailed view of the conformational landscape of a molecule over time, offering insights into its flexibility, stability, and the dynamic behavior of its constituent parts. While specific molecular dynamics studies on this compound are not extensively available in the public domain, the application of this methodology would be invaluable for understanding its structural and reactivity characteristics.

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. These rotations define the spatial orientation of the phenyl and acetyl substituents relative to the central pyrrole-2,5-dione core. An MD simulation would track the trajectories of all atoms in the molecule over a period of time, allowing for the exploration of various energy states and the identification of the most stable conformations.

Key aspects that would be investigated in a molecular dynamics simulation of this compound include:

Dihedral Angle Analysis: The primary focus would be on the torsional angles that govern the orientation of the substituent groups. Specifically, the dihedral angle between the phenyl ring and the pyrrole-2,5-dione ring, as well as the rotation of the acetyl group, would be monitored. The distribution of these angles over the simulation time reveals the most populated (lowest energy) conformations.

Potential Energy Surface Mapping: By sampling a vast number of conformations, MD simulations can help map the potential energy surface of the molecule. This allows for the identification of local and global energy minima, which correspond to stable and metastable conformers, and the energy barriers that separate them.

Solvent Effects: Performing simulations in an explicit solvent environment would provide a more realistic model of the molecule's behavior in solution. The solvent can significantly influence conformational preferences through intermolecular interactions such as hydrogen bonding and van der Waals forces.

The results from such simulations would provide a deeper understanding of the molecule's structural dynamics, which is crucial for predicting its reactivity and interaction with biological targets.

Below are illustrative data tables representing the type of information that could be generated from a comprehensive molecular dynamics study of this compound.

Table 1: Hypothetical Major Conformational States and Their Properties This table illustrates potential stable conformers identified through MD simulations, their relative energies, and the key dihedral angles that define them. Note: This data is representative and not from actual experimental or published simulation results.

ConformerRelative Potential Energy (kcal/mol)Phenyl-Pyrrole Dihedral Angle (°)Acetyl-Pyrrole Dihedral Angle (°)Population (%)
A0.0045 ± 100 ± 1565
B1.25-45 ± 100 ± 1525
C3.5090 ± 15180 ± 2010

Table 2: Root-Mean-Square Deviation (RMSD) Analysis This table shows hypothetical RMSD values, which measure the average deviation of atomic positions between different conformations, indicating the structural flexibility. Note: This data is representative and not from actual experimental or published simulation results.

Molecular RegionAverage RMSD (Å)Description of Flexibility
Pyrrole-2,5-dione Core0.3 ± 0.1Relatively rigid, maintaining a planar structure.
Phenyl Group1.5 ± 0.5Significant rotational freedom around the C-C single bond.
Acetyl Group1.2 ± 0.4Moderate flexibility with rotation around the N-C bond.

Structure Academic Property Relationships in 1h Pyrrole 2,5 Dione Derivatives

Influence of N-Substituents on Molecular Interactions and Pathways

N-substituted maleimides are recognized as versatile compounds used as monomers in polymerization and as dienophiles in Diels-Alder reactions. iosrjournals.org The synthesis of N-arylmaleimides often begins with the reaction of anilines with maleic anhydride (B1165640) to form maleanilic acids, which are then cyclized. iosrjournals.org The properties of the resulting N-arylmaleimide are influenced by the substituents on the aniline (B41778) precursor.

In the solid state, the substituent on the nitrogen atom can significantly direct crystal packing. For instance, in a series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, minor structural changes on the N-phenyl ring were found to have a strong influence on the crystal packing, leading to the formation of one-dimensional ribbons, two-dimensional sheets, or three-dimensional networks through hydrogen bonding. rsc.org Similarly, studies on N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione show that steric crowding involving the N-substituent can cause significant conformational adjustments, such as twisting of the pyrrole-2,5-dione ring relative to the substituent. nih.gov

Role of Phenyl Substituents in Modulating Reactivity and Electronic Profiles

A phenyl group at the C-3 position of the pyrrole-2,5-dione ring introduces a site for further functionalization, allowing for the fine-tuning of the molecule's electronic properties and reactivity. Substituents on this phenyl ring can exert inductive and resonance effects, altering the electron density distribution across the entire molecule.

The electronic nature of substituents on an aromatic ring can significantly impact the reactivity and properties of the parent molecule. researchgate.netnih.gov For example, electron-donating groups (like -OH, -OCH3, -NH2) increase the electron density of the aromatic ring, while electron-withdrawing groups (like -NO2, -CN) decrease it. rsc.org In the context of 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione, substituents on the 3-phenyl group would modulate the electrophilicity of the maleimide (B117702) double bond, thereby affecting its reactivity in reactions such as Michael additions and cycloadditions. iosrjournals.org

In related heterocyclic systems, the nature of substituents on phenyl rings has been shown to directly impact biological activity. For instance, in a series of 1-(phenyl)-3-(2H- nih.govmdpi.commdpi.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives, the antimicrobial activity was found to be dependent on the substituent on the N-phenyl ring, with the order of activity being 4-H > 4-Cl > 4-Br. mdpi.com This highlights how subtle changes in the electronic profile of a phenyl substituent can translate into significant differences in biological function.

Impact of Pyrrole (B145914) Ring Substituents on Electronic and Steric Properties

Substituents directly attached to the carbon atoms (C-3 and C-4) of the pyrrole-2,5-dione ring have a profound effect on the molecule's steric and electronic characteristics. These modifications can alter the planarity of the ring, influence the accessibility of reactive sites, and change the electron distribution within the core structure.

Studies on 3,4-disubstituted-1H-pyrrole-2,5-diones have shown that the steric bulk of these substituents can lead to distortions in the planarity of the pyrrole ring. nih.gov For example, in 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the ring system is nearly planar but exhibits slight distortions. nih.gov The steric and electronic properties of substituents on the pyrrole monomer are known to strongly influence the properties of resulting polymers. researchgate.net

Quantum-chemical calculations on C-substituted five-membered N-heterocycles, including pyrrole, have elucidated how substituents alter electron delocalization. rsc.org Electron-donating substituents tend to hinder cyclic delocalization within the ring, a phenomenon that can be explained by the π-electronic effects of the substituents on the ring bonds. rsc.org The position of endocyclic nitrogen atoms relative to the substituent also plays a crucial role; nitrogen atoms in the ortho position can significantly enhance the electron-donating properties of a substituent. rsc.org These principles can be applied to understand how substituents at the C-3 and C-4 positions of the pyrrole-2,5-dione ring would modulate its electronic landscape.

Stereochemical Considerations and Their Academic Implications (e.g., Z/E Stereoisomerism)

While the core 1H-pyrrole-2,5-dione ring is a planar, rigid structure that does not exhibit Z/E stereoisomerism, the introduction of specific substituents can create stereocenters or lead to other forms of stereoisomerism, such as atropisomerism.

Atropisomerism can occur in molecules with hindered rotation around a single bond, such as the N-Caryl bond in N-aryl substituted maleimides. The energy barriers to this rotation are influenced by the size of the ortho-substituents on the aryl ring. researchgate.net The synthesis of optically active atropisomeric compounds, such as 1-[2-carboxy-6-(trifluoromethyl) phenyl]-1H-pyrrole-2-carboxylic acid, has been achieved, demonstrating that chirality can be introduced into this class of compounds. researchgate.net

Furthermore, reactions involving the pyrrole-2,5-dione core can lead to the formation of stereoisomers. For example, the Diels-Alder reaction of N-phenylmaleimide with furan (B31954) produces both endo and exo products, which are stereoisomers that can be distinguished by NMR spectroscopy. tandfonline.com The stereochemical outcome of such reactions is a critical consideration in synthetic chemistry and has significant implications for the biological activity of the resulting products, as enantiomers or diastereomers often exhibit different interactions with chiral biological macromolecules.

Correlations between Structural Features and Protein Kinase Inhibition Profiles

Pyrrole-containing scaffolds are prevalent in the design of protein kinase inhibitors, which are crucial in cancer therapy. cancertreatmentjournal.com The kinase selectivity and inhibitory activity of these compounds can be significantly influenced by structural modifications. cancertreatmentjournal.com

The pyrrole indolin-2-one scaffold serves as a lead structure for kinase inhibitors that target receptors like VEGFRs and PDGFRs. cancertreatmentjournal.com Modifications to the pyrrole moiety of this scaffold can positively affect kinase inhibition selectivity. cancertreatmentjournal.com For instance, a structure-activity relationship (SAR) study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for inhibitory potency against metallo-β-lactamases, which, while not kinases, illustrates the principle of SAR in enzyme inhibition. nih.gov

Specific pyrrole-2,5-dione derivatives have been investigated as kinase inhibitors. The compound 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1) has been shown to induce DNA damage and apoptosis in human colon carcinoma cells, suggesting its potential as an anticancer agent acting through kinase inhibition pathways. researchgate.net Another example is GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which features a pyrrolo[2,3-d]pyrimidine core. nih.gov These examples underscore the importance of specific substitution patterns in achieving potent and selective kinase inhibition.

Table 1: Structure-Activity Relationships of Pyrrole Derivatives as Kinase Inhibitors

Compound Class Key Structural Features for Activity Target Kinase(s) Reference
Pyrrole indolin-2-ones Halide substitution at C(5) of the indolinone ring; modifications on the pyrrole moiety. VEGFR-2, PDGFRβ cancertreatmentjournal.com
1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione N-(4-chlorobenzyl), C(3)-chloro, and C(4)-(3-trifluoromethylphenylamino) substituents. Unspecified protein kinases researchgate.net

This table is for illustrative purposes and synthesizes information from studies on related pyrrole structures.

Structure-Function Relationships in Enzyme Interaction Modulation (e.g., Carbonic Anhydrase Isoenzymes)

Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in various physiological processes. nih.gov While classical CA inhibitors are primarily sulfonamides, recent research has explored other chemotypes. The structural features of heterocyclic compounds, including those with a dione (B5365651) motif, can be adapted to target these enzymes.

Although direct studies on this compound as a carbonic anhydrase inhibitor are not prominent, the principles of CA inhibition by other heterocyclic compounds can provide valuable insights. For example, the thiazolidinedione heterocycle, which shares a cyclic imide-like feature with pyrrole-2,5-dione, has been identified as a zinc-binding group and a novel CA inhibitor chemotype. mdpi.com Drugs from the glitazone class, which contain a thiazolidinedione ring, have been shown to bind to and inhibit CA isozymes. mdpi.com Their binding occurs through the interaction of the acidic imide nitrogen with the zinc ion in the enzyme's active site. mdpi.com

This binding mechanism suggests that the pyrrole-2,5-dione ring, with its two carbonyl groups and an imide nitrogen, could potentially interact with the zinc cofactor in the active site of carbonic anhydrases. The substituents on the N-1, C-3, and C-4 positions would then modulate the binding affinity and isoform selectivity. For instance, sulfonamide-containing pyrazoline derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the nanomolar range. nih.gov The development of isoform-selective CA inhibitors is a key goal, particularly for targeting cancer-related isoforms like hCA IX and XII. unipi.it The design of novel pyrrole-2,5-dione derivatives could therefore be a promising avenue for developing new types of CA inhibitors.

Table 2: Inhibition of Carbonic Anhydrase Isozymes by Heterocyclic Compounds

Compound Class Substituent Example Target Isozyme Inhibition Constant (Ki) Reference
Pyrazoline Sulfonamides 4-Fluorophenyl at C-3 hCA I 328.1 ± 11.2 nM nih.gov
Pyrazoline Sulfonamides 4-Bromophenyl at C-3 hCA I 316.7 ± 9.6 nM nih.gov
Pyrazoline Sulfonamides 4-Fluorophenyl at C-3 hCA II 412.5 ± 115.4 nM nih.gov
Pyrazoline Sulfonamides 4-Bromophenyl at C-3 hCA II 437.2 ± 119.5 nM nih.gov
Acetazolamide (Reference) - hCA I 278.8 ± 44.3 nM nih.gov

This table presents data for pyrazoline sulfonamides to illustrate structure-function relationships in CA inhibition by heterocyclic compounds.

Advanced Applications of 1h Pyrrole 2,5 Dione in Chemical Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

Synthesis of Novel Pyrrole (B145914) and Fused Pyrrole Systems

Specific data on the use of 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione for the synthesis of novel pyrrole and fused pyrrole systems is not available in the reviewed scientific literature.

Construction of Diverse Polycyclic Compounds

While maleimides are excellent dienophiles in cycloaddition reactions like the Diels-Alder reaction, specific examples and detailed research findings for this compound in the construction of diverse polycyclic compounds are not sufficiently documented. tandfonline.com

Integration into Polymeric Materials for Functional Applications

Development of Conducting Polymers and Oligomers

There is a lack of specific studies on the integration of this compound into the backbone of conducting polymers or oligomers.

Fabrication of Optoelectronic Materials

Information regarding the use of this compound in the fabrication of optoelectronic materials could not be found in the existing literature.

Role in Corrosion Inhibition Mechanisms

Scientific literature detailing the specific role and mechanisms of this compound as a corrosion inhibitor is not currently available.

Further research would be necessary to explore and document the potential of this compound in these advanced applications.

Precursors for Advanced Chemical Reagents and Catalysts

The unique molecular architecture of this compound, which features a reactive maleimide (B117702) core, an N-acetyl group, and a phenyl substituent, positions it as a valuable precursor for the development of advanced chemical reagents and catalysts. The reactivity of the maleimide double bond, susceptible to various addition reactions, is a key feature that allows for its chemical modification and elaboration into more complex molecular structures.

The electron-deficient double bond in the pyrrole-2,5-dione ring is highly reactive towards nucleophiles and is known to participate in Michael additions. This reactivity allows for the introduction of a wide range of functional groups, which can be tailored to create specific catalytic sites or reactive probes. For instance, the reaction with thiol-containing molecules is a well-established method for bioconjugation, and this principle can be extended to the synthesis of thiol-based reagents and catalysts. nih.govacs.org

Furthermore, the maleimide moiety can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems. thapar.eduresearchgate.net By reacting this compound with various dienes, it is possible to generate a diverse library of polycyclic compounds. These resulting structures can serve as scaffolds for chiral ligands used in asymmetric catalysis or as building blocks for novel organic materials. The phenyl and acetyl groups can also influence the stereoselectivity of these cycloaddition reactions, offering a degree of control over the final product's architecture.

While direct studies detailing the use of this compound as a catalyst precursor are not extensively documented, the inherent reactivity of its functional groups provides a strong basis for its potential in this area. The ability to undergo these chemical transformations makes it a versatile starting material for the synthesis of molecules with tailored properties for applications in catalysis and materials science.

Applications in Agrochemical Research (Pesticides, Herbicides, Fungicides)

Derivatives of 1H-pyrrole-2,5-dione, particularly N-substituted maleimides, have demonstrated significant potential in the field of agrochemical research, exhibiting a range of biological activities including fungicidal, herbicidal, and insecticidal properties. The structural motif of this compound, combining a phenyl group and a maleimide core, is found in several compounds with notable agrochemical applications.

Fungicides:

Research has shown that N-substituted maleimide derivatives can be potent antifungal agents. nih.govresearchgate.net A systematic optimization of novel naphthyl and phenyl maleimide derivatives has been conducted to explore their antifungal potential. acs.orgnih.gov In one study, a synthesized phenyl maleimide derivative, compound A32, exhibited excellent in vitro inhibitory activity against the plant pathogen Rhizoctonia solani, with an EC50 value of 0.59 µg/mL, which was superior to the commercial fungicide dimethachlone (EC50 = 1.21 µg/mL). nih.gov Further in vivo experiments on rice leaves and potted rice plants confirmed the outstanding protective efficiency of this compound against R. solani. nih.gov The proposed mechanism of action for some of these maleimide derivatives involves the disruption of the fungal cell membrane and interference with iron ion homeostasis. nih.gov

Table 1: Fungicidal Activity of a Phenyl Maleimide Derivative (A32) Compared to Dimethachlone
CompoundTarget PathogenEC50 (µg/mL)
Phenyl Maleimide Derivative (A32)Rhizoctonia solani0.59
Dimethachlone (Control)Rhizoctonia solani1.21

Herbicides:

While specific herbicidal data for this compound is not available, the broader class of N-phenyl and related heterocyclic compounds are known to be used in the agricultural industry as herbicides. researchgate.net The structural components of this molecule suggest that it could be a scaffold for the development of new herbicidal agents.

Insecticides:

The pyrrole ring is a key structural component in a variety of natural and synthetic compounds with insecticidal activity. researchgate.netmdpi.com Studies on N-amino-maleimide derivatives have revealed their potential as larvicidal agents against mosquitoes (Culex pipiens pallens). nih.govnih.gov For instance, certain derivatives with specific substitutions on the phenyl ring showed significant mortality rates at very low concentrations. nih.gov This indicates that the N-substituted maleimide framework, which is present in this compound, is a promising scaffold for the development of new insecticides. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring can significantly influence the insecticidal potency of these compounds. nih.gov

Table 2: Larvicidal Activity of N-amino-maleimide Derivatives against Culex pipiens pallens
CompoundSubstituent (R) on Phenyl RingMortality (%) at 0.25 µg/mL
23,5-CF360
32,4-Cl60

Future Research Directions in 1 Acetyl 3 Phenyl 1h Pyrrole 2,5 Dione Research

Development of Novel and Environmentally Benign Synthetic Methodologies

The traditional synthesis of N-substituted maleimides often involves multi-step processes that may utilize harsh reagents or generate significant waste. A primary future objective is the creation of more efficient and environmentally friendly synthetic pathways to 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione. Research in this area can draw inspiration from green chemistry principles applied to related heterocyclic compounds.

Future methodologies could focus on:

Green Solvents and Catalysts: Exploring the use of deep eutectic solvents or ionic liquids as reaction media could offer recyclable and less toxic alternatives to conventional organic solvents. nih.govscispace.com The use of solid acid catalysts, such as nano sulfated zirconia, presents another avenue for creating easily separable and reusable catalytic systems. researchgate.net

Energy-Efficient Methods: Investigating ultrasound-assisted or microwave-assisted syntheses could significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Focus
Ultrasound-Assisted SynthesisReduced reaction time, higher yields, lower energy consumption. researchgate.netOptimization of frequency, power, and temperature for the synthesis of this compound.
Eutectic Mixture SolventsEnvironmentally benign, recyclable, can enhance reaction rates. nih.govscispace.comScreening of different eutectic mixtures (e.g., acetylcholine (B1216132) iodide-ethylene glycol) for optimal solubility and reactivity. nih.govscispace.com
Solid Acid CatalysisReusable catalyst, simplified workup, high product yields. researchgate.netDevelopment and testing of novel solid acid catalysts for the specific cyclization and acylation steps.

Exploration of Undiscovered Reactivity Pathways and Mechanistic Studies

While the maleimide (B117702) core is known for its reactivity, particularly in cycloaddition and Michael addition reactions, the specific influence of the N-acetyl and 3-phenyl substituents on the reactivity of this compound is not fully understood. Future research should aim to explore novel reaction pathways and conduct detailed mechanistic studies.

Key areas for investigation include:

[2+3]-Cyclocondensation Reactions: The interaction of N-arylmaleimides with S,N-binucleophiles can lead to the synthesis of complex heterocyclic systems like thiazolidinone derivatives. mdpi.com Investigating similar reactions with this compound could yield novel fused heterocyclic structures with potential biological activity.

Thiol-Ene Click Reactions: The maleimide double bond is a prime candidate for thiol-ene "click" reactions. Studies on the reaction of this compound with various thiols could lead to new functional materials and bioconjugates. mdpi.com

Mechanistic Elucidation: Detailed kinetic and mechanistic studies, potentially employing techniques like isotopic labeling and computational analysis, are needed to understand the pathways of its reactions. nih.govsigmaaldrich.com This includes investigating the role of the N-acetyl group, which may act as a leaving group or directing group under certain conditions, a reactivity pattern seen in related N-acyliminium ion chemistry. lboro.ac.uk

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Applying advanced modeling techniques to this compound can accelerate the discovery of new applications.

Future computational studies could involve:

Density Functional Theory (DFT): DFT calculations can be used to determine the structural and electronic properties of the molecule, predict its reactivity, and understand the relationship between its structure and potential applications, such as corrosion inhibition. nih.govresearchgate.net These calculations can provide insights into bond lengths, angles, and electronic distribution, which are crucial for understanding its chemical behavior. nih.gov

Time-Dependent DFT (TD-DFT): For applications in photophysics and materials science, TD-DFT can predict electronic absorption and emission properties. nih.gov This allows for the in-silico design of derivatives of this compound with tailored optical characteristics.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes or receptors. nih.gov This can guide the design of new potential therapeutic agents.

Table 2: Applications of Computational Modeling in Future Research
Computational MethodResearch GoalPredicted Properties
Density Functional Theory (DFT)Predict reactivity and stability. nih.govresearchgate.netMolecular geometry, electronic structure, reaction energies.
Time-Dependent DFT (TD-DFT)Design of photoactive materials. nih.govAbsorption and emission spectra, excited state properties. nih.gov
Molecular DockingIdentify potential biological targets. nih.govBinding affinity, interaction modes with proteins.
Quantum DynamicsUnderstand photo-excited relaxation dynamics. rsc.orgVibronic coupling, non-adiabatic effects. rsc.org

Emerging Applications in Interdisciplinary Chemical Sciences and Advanced Materials

The unique structural features of this compound suggest its potential for a wide range of applications beyond traditional organic synthesis. Future research should focus on leveraging its properties in interdisciplinary fields.

Potential emerging applications include:

Materials Science: The pyrrole-2,5-dione scaffold is a building block for advanced materials. Derivatives have been investigated as corrosion inhibitors for steel. researchgate.net Future work could explore the incorporation of this compound into polymers to enhance thermal stability or create materials with specific optical or electronic properties, similar to advancements with compounds like perfluoropyridine. mdpi.com

Medicinal Chemistry: Pyrrole-2,5-dione derivatives have shown a wide array of biological activities, including acting as cholesterol absorption inhibitors and demonstrating anti-inflammatory and antimicrobial properties. nih.govmdpi.com Future studies could screen this compound and its derivatives for similar activities, potentially leading to new therapeutic leads. nih.gov

Supramolecular Chemistry: The presence of carbonyl groups and the planar pyrrole (B145914) ring makes this compound a candidate for forming ordered structures through non-covalent interactions like hydrogen bonding. Related 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives are known to form extensive one-, two-, and three-dimensional networks in the solid state. rsc.org Investigating the self-assembly properties of this compound could lead to the development of novel crystalline materials and functional gels.

Q & A

Q. What are the optimal synthetic routes for 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione, and how is structural purity ensured?

The synthesis typically involves cyclocondensation of acetylated precursors with aryl groups under acidic or catalytic conditions. Structural verification employs ¹H/¹³C NMR for backbone confirmation and HRMS for molecular weight validation . For diketopyrrolopyrrole analogs, purification via column chromatography and recrystallization ensures >95% purity, with UV-vis spectra (λmax ~450 nm) confirming π-conjugation integrity .

Q. What safety protocols are recommended for handling pyrrole-2,5-dione derivatives?

Toxicity studies indicate inhalation and dermal exposure risks (e.g., 1-(4-Hydroxyphenyl)-pyrrole-2,5-dione is classified as Toxic, Hazard Code T) . Use fume hoods, nitrile gloves, and closed systems during synthesis. Storage under inert atmosphere (e.g., argon) prevents degradation .

Q. How is in vitro biological activity screened for this compound class?

Fluorometric assays are standard. For GABA-transaminase inhibition, adducts like 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione are tested at 5–200 µM, with IC50 calculated relative to reference standards (e.g., vigabatrin) . Dose-response curves and kinetic studies (Km/Vmax analysis) differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can contradictory IC50 values in enzyme inhibition studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, cofactors). For example, IC50 for GABA-transaminase inhibition varies with substrate concentration (Patel et al., 2013a). Normalize data using Z-factor validation and replicate under standardized conditions (e.g., 37°C, pH 7.4, 1 mM NAD+). Cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What computational strategies improve scaffold design for targeting HIV-1 integrase?

Molecular docking (e.g., Glide/CombiGlide) identifies critical pharmacophores. The 1-phenyl-1H-pyrrole-2,5-dione scaffold binds the BH3 groove via halogen-π interactions. Fragment-based design using nonredundant libraries (e.g., 51 fragments from 12 scaffolds) optimizes binding energy (<−8.0 kcal/mol) . MD simulations (>100 ns) assess stability of hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) .

Q. How do structural modifications impact 5-HT1A/SERT receptor affinity?

Introducing arylpiperazine moieties at N1 enhances dual affinity. For example, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives show Ki < 10 nM for 5-HT1A and SERT. SAR analysis reveals:

  • Electron-withdrawing groups (e.g., -CF3) improve membrane permeability (logP ~3.5).
  • Bulky substituents (e.g., naphthyl) reduce off-target binding to DAT .

Methodological Notes

  • Synthesis : Optimize yields via microwave-assisted reactions (e.g., 80°C, 30 min) .
  • Analytical : Use X-ray crystallography (SHELXL refinement) for absolute configuration determination .
  • Biological Testing : Pair in vitro assays with zebrafish models for preliminary neurotoxicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.